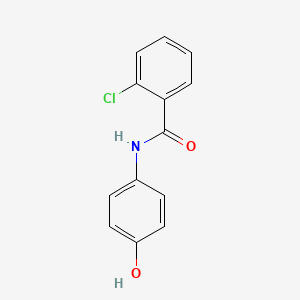

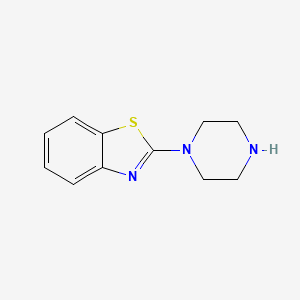

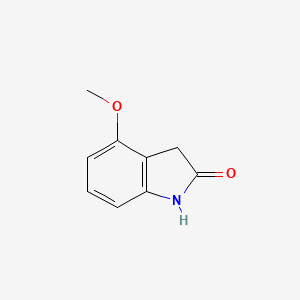

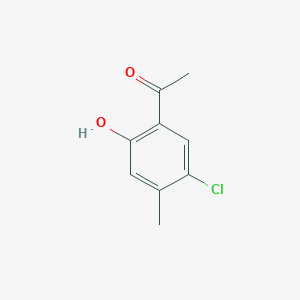

![molecular formula C13H9N3O2 B1361207 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine CAS No. 34658-67-8](/img/structure/B1361207.png)

2-(3-Nitrophenyl)imidazo[1,2-a]pyridine

Overview

Description

“2-(3-Nitrophenyl)imidazo[1,2-a]pyridine” is a compound with the molecular formula C13H9N3O2 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific example of synthesis involves a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis (methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a fused bicyclic 5–6 heterocycle . The structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis

The compound has a molecular weight of 239.23 . It is stored at room temperature and has a predicted melting point of 259.46°C and a predicted boiling point of 600.33°C .Scientific Research Applications

Imidazo[1,2-b]pyridazine Scaffold in Medicinal Chemistry

Imidazo[1,2-b]pyridazine is a heterocyclic nucleus providing various bioactive molecules, of which ponatinib is a successful kinase inhibitor. This class has garnered interest for potential therapeutic applications in medicine. Structural Activity Relationships (SAR) of this scaffold have been extensively studied, guiding medicinal chemists in developing new compounds with enhanced pharmacokinetics and efficiency (Garrido et al., 2021).

Role in Designing p38α MAP Kinase Inhibitors

Compounds with tri- and tetra-substituted imidazole scaffolds, like 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine, are selective inhibitors of p38 MAP kinase, which is pivotal in controlling proinflammatory cytokine release. The structural design and synthesis of these inhibitors, along with their activity studies, highlight their potential in drug development (Scior et al., 2011).

Synthesis and Biological Application of Imidazo[1,2-a]pyrimidines

The synthesis of imidazo[1,2-a]pyrimidine derivatives, closely related to this compound, has seen significant advances. These compounds are applied in various biological activities and have secondary applications, such as corrosion inhibition, showcasing the versatility of the scaffold in scientific research (Kobak & Akkurt, 2022).

Potential in Optical Sensors and Organic Synthesis

Pyrimidine derivatives, including those from the imidazo[1,2-a]pyridine scaffold, have significant roles as optical sensors due to their capability to form coordination and hydrogen bonds. They also possess medicinal applications and are valuable in organic synthesis, particularly in the formation of metal complexes and in catalysis (Jindal & Kaur, 2021).

Role in Drug Development and Synthesis

The imidazo[1,2-a]pyridine scaffold is crucial in the design and development of synthetic compounds used as potential inhibitors against multi-drug resistant bacterial infections. The compounds designed using this scaffold exhibit diverse pharmacological activities, marking their importance in medicinal chemistry (Sanapalli et al., 2022).

Mechanism of Action

Target of Action

Imidazopyridine derivatives have been reported to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple targets .

Mode of Action

Imidazopyridine derivatives have been shown to exhibit anticancer activity, suggesting that they may interact with cellular targets to inhibit proliferation .

Biochemical Pathways

Imidazopyridine derivatives have been reported to exhibit anticancer activity, suggesting that they may affect pathways related to cell proliferation and survival .

Pharmacokinetics

Imidazopyridine derivatives have been reported to exhibit potent biological activity, suggesting that they may have favorable pharmacokinetic properties .

Result of Action

Imidazopyridine derivatives have been reported to exhibit anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation .

Action Environment

It is generally understood that factors such as temperature, ph, and the presence of other substances can influence the action of chemical compounds .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

2-(3-Nitrophenyl)imidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound exhibits inhibitory effects on caspase-3, a key enzyme involved in apoptosis, with an IC50 value of 18.4 µM . Additionally, it interacts with the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) complex, exhibiting an EC50 value of 4.95 mM . These interactions suggest that this compound can modulate apoptotic pathways and inflammatory responses, making it a potential candidate for anti-cancer and anti-inflammatory therapies.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In breast cancer cell lines, this compound has demonstrated significant antiproliferative activity, particularly against MCF7 and MDA-MB-231 cells . It induces apoptosis through the p53/Bax mitochondrial apoptotic pathway, leading to reduced cell viability . Furthermore, this compound influences cell signaling pathways, including the NF-κB pathway, and alters gene expression patterns associated with inflammation and cell survival . These cellular effects highlight its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits the activity of caspase-3, thereby preventing the execution phase of apoptosis . Additionally, it modulates the NF-κB signaling pathway by inhibiting the activity of the NF-κB complex, leading to reduced expression of pro-inflammatory cytokines . These molecular interactions underscore the compound’s ability to regulate apoptotic and inflammatory processes, making it a promising candidate for therapeutic development.

Temporal Effects in Laboratory Settings

The stability and temporal effects of this compound have been evaluated in laboratory settings. This compound exhibits a predicted melting point of 259.46°C and a boiling point of 600.33°C, indicating its thermal stability . Over time, it maintains its inhibitory effects on caspase-3 and the NF-κB complex, suggesting sustained activity in biochemical assays . Long-term studies have shown that this compound can induce prolonged apoptotic effects in cancer cells, further supporting its potential as a therapeutic agent .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have demonstrated that this compound exhibits dose-dependent inhibitory effects on the growth of various piroplasms, including Babesia bovis and Theileria equi . At higher doses, it shows increased efficacy in inhibiting parasite growth, with an IC50 value of 0.47 µM for Babesia caballi . At elevated doses, potential toxic effects may arise, necessitating careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to modulate the activity of enzymes involved in apoptosis and inflammation, such as caspase-3 and the NF-κB complex . These interactions can influence metabolic flux and alter the levels of key metabolites, contributing to its overall biochemical effects. Understanding these metabolic pathways is essential for optimizing the therapeutic potential of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is likely to interact with specific transporters and binding proteins that facilitate its cellular uptake and distribution. Studies have shown that it can accumulate in cancer cells, leading to enhanced antiproliferative effects . Additionally, its interaction with cellular transport mechanisms may influence its localization and accumulation within specific tissues, impacting its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound has been observed to localize within the mitochondria, where it exerts its apoptotic effects by modulating the p53/Bax pathway . Additionally, it may interact with other organelles, such as the nucleus, to influence gene expression and cell signaling pathways . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name |

2-(3-nitrophenyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-16(18)11-5-3-4-10(8-11)12-9-15-7-2-1-6-13(15)14-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUPFENARGKGHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301278029 | |

| Record name | 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34658-67-8 | |

| Record name | 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34658-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.